![molecular formula C12H13NO B15276223 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine is an organic compound with the molecular formula C12H13NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a phenylprop-2-yn-1-yl group attached via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine typically involves the reaction of 3-phenylprop-2-yn-1-ol with azetidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride to deprotonate the alcohol, facilitating the nucleophilic attack on the azetidine ring. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine can undergo several types of chemical reactions, including:
Oxidation: The phenylprop-2-yn-1-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the phenylprop-2-yn-1-yl group can be reduced to form alkenes or alkanes.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of phenylprop-2-yn-1-one or phenylpropanoic acid.
Reduction: Formation of phenylpropene or phenylpropane.
Substitution: Formation of substituted azetidines with various functional groups.
科学的研究の応用
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine involves its interaction with specific molecular targets. The phenylprop-2-yn-1-yl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
類似化合物との比較
Similar Compounds
3-Phenylprop-2-yn-1-ol: A precursor in the synthesis of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine.
Azetidine: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness
This compound is unique due to the combination of the azetidine ring and the phenylprop-2-yn-1-yl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development .
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
3-(3-phenylprop-2-ynoxy)azetidine |
InChI |
InChI=1S/C12H13NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,8-10H2 |
InChIキー |
QLSMMINZGZLSQB-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)OCC#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


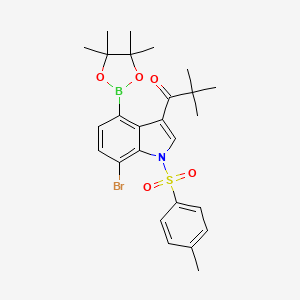
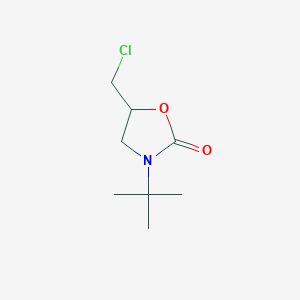
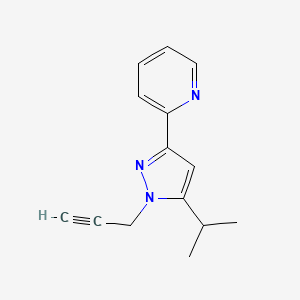
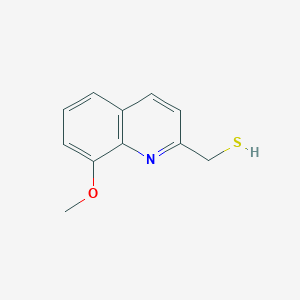
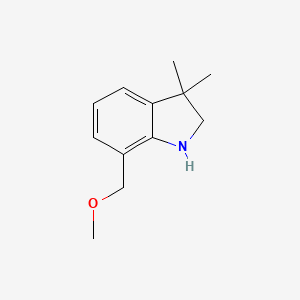
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)


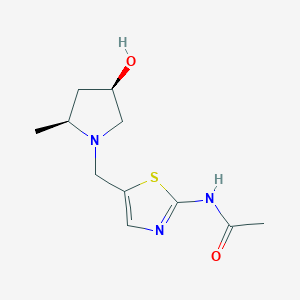

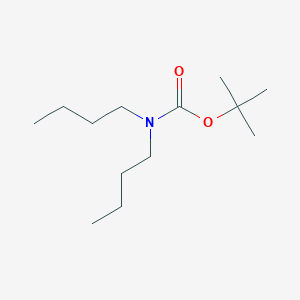
![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)

